1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one
Description
1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-[4-(6-azaspiro[2.5]octan-6-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C16H21NO/c1-2-15(18)13-3-5-14(6-4-13)17-11-9-16(7-8-16)10-12-17/h3-6H,2,7-12H2,1H3 |
InChI Key |
IPJQITIESHCAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC3(CC3)CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one typically involves the reaction of 6-azaspiro[2.5]octane with 4-bromobenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, Amines
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its spirocyclic structure.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-1-one: Similar in structure but with a fluorine atom instead of the spirocyclic group.
®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride: Contains an amino group, making it more hydrophilic and potentially altering its biological activity.
Uniqueness
1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various research fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
